Northiaden

Descripción

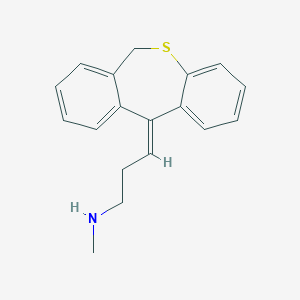

Structure

3D Structure

Propiedades

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NS/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTELXJYVTOFJAI-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

844-12-2 (hydrochloride) | |

| Record name | Northiaden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701162830 | |

| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24881-71-8, 1154-09-2 | |

| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24881-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Northiaden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Northiaden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024881718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORTHIADEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8W20XLE56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Mechanistic Elucidation of Northiaden: A Technical Guide for Advanced Drug Discovery

Introduction: The journey of a novel therapeutic agent from a promising molecule to a clinical candidate is paved with rigorous scientific inquiry. Central to this journey is the elucidation of its mechanism of action (MOA). A thorough understanding of how a compound like Northiaden exerts its effects at a molecular, cellular, and systemic level is not merely an academic exercise; it is the bedrock upon which successful drug development is built. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals embarking on the complex task of MOA research for novel compounds, using the hypothetical molecule "this compound" as our investigative subject. We will move beyond rote protocols to explore the why behind the how, ensuring a robust and translatable understanding of a compound's biological activity.

Part 1: Foundational Strategy - De-risking and Target Identification

The initial phase of any MOA study is arguably the most critical. It involves casting a wide net to identify the most probable molecular targets and pathways, followed by a systematic process of validation and de-risking. An incorrect initial hypothesis can lead to the misallocation of significant resources. Therefore, our initial approach for this compound will be multi-pronged, combining computational prediction with broad-spectrum experimental screening.

In Silico Target Prediction: The Digital Hypothesis

Before we step into the wet lab, we leverage the power of computational chemistry and bioinformatics to generate a ranked list of potential protein targets for this compound. This is not a definitive answer but a crucial, data-driven starting point.

Methodology: Reverse Docking & Pharmacophore Modeling

-

Compound Characterization: The 3D structure of this compound is determined using crystallographic data or predicted using energy minimization algorithms.

-

Database Screening: This 3D structure is then computationally screened against a comprehensive library of protein structures (e.g., the Protein Data Bank - PDB). The algorithm calculates the binding affinity of this compound to the active sites of thousands of human proteins.

-

Scoring and Ranking: Targets are ranked based on predicted binding energy scores. Lower binding energy suggests a more stable and favorable interaction.

-

Pharmacophore Analysis: Simultaneously, the key chemical features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings) are used to build a pharmacophore model. This model is then used to search databases for proteins known to bind ligands with similar features.

Rationale: This dual computational approach provides a list of potential targets based on both structural complementarity (docking) and chemical feature similarity (pharmacophore). This increases the confidence in our initial hypotheses. For this compound, let's assume this process identified a high probability of interaction with a specific family of G-protein coupled receptors (GPCRs), particularly the A1 adenosine receptor (ADORA1), and a secondary, lower-affinity prediction for a class of receptor tyrosine kinases (RTKs).

Broad-Spectrum Phenotypic Screening: From Code to Cell

While computational data provides a map, phenotypic screening tells us where to start digging. This involves exposing various cell lines to this compound and observing its overall effect on cell health and behavior. This unbiased approach can reveal unexpected activities and helps to prioritize our target-based investigations.

Experimental Protocol: High-Content Imaging for Cellular Profiling

-

Cell Line Selection: A panel of well-characterized human cell lines representing different tissues and disease states (e.g., HEK293 for general recombinant expression, SH-SY5Y for neuronal properties, A549 for epithelial) is selected.

-

Compound Treatment: Cells are plated in 96- or 384-well microplates and treated with a concentration range of this compound (e.g., 10 nM to 100 µM) for a set duration (e.g., 24, 48 hours).

-

Staining: After treatment, cells are fixed and stained with a cocktail of fluorescent dyes that label different subcellular compartments (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, Phalloidin for the actin cytoskeleton).

-

Automated Imaging: The plates are imaged using a high-content imaging system, capturing multiple fluorescent channels for each well.

-

Image Analysis: Sophisticated software analyzes the images to extract dozens of quantitative features per cell, such as nuclear size, mitochondrial mass, and cytoskeletal texture.

-

Data Interpretation: The resulting "cellular fingerprint" of this compound is compared to a reference database of known compounds. For instance, a profile similar to known GPCR agonists might show changes in cell morphology and calcium signaling precursors.

Trustworthiness: This method is self-validating through the inclusion of positive and negative controls. A known ADORA1 agonist should produce a similar, though not identical, phenotypic profile, while a vehicle control (e.g., DMSO) should show no effect. The multi-parameter nature of the readout provides a rich dataset that is less susceptible to single-measurement artifacts.

Part 2: Target Validation and Pathway Deconvolution

With a primary hypothesized target (ADORA1) and a potential secondary target family (RTKs), the next phase is to rigorously validate these interactions and begin mapping the immediate downstream signaling consequences.

Direct Target Engagement: Is the Binding Real?

We must first confirm that this compound physically interacts with its predicted target, ADORA1, in a biologically relevant context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Lysate Preparation: Prepare lysates from SH-SY5Y cells, which endogenously express ADORA1.

-

Compound Incubation: Aliquot the lysate and incubate with either vehicle control or a saturating concentration of this compound for 30 minutes at room temperature.

-

Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes, followed by rapid cooling.

-

Separation of Soluble Fraction: Centrifuge the samples to pellet the aggregated, denatured proteins.

-

Quantification: Collect the supernatant containing the soluble protein fraction and analyze the amount of remaining soluble ADORA1 at each temperature point using Western Blot or ELISA.

Rationale and Interpretation: The binding of a ligand (this compound) to its target protein (ADORA1) confers thermal stability. Therefore, the ADORA1 in the this compound-treated samples will remain soluble at higher temperatures compared to the vehicle-treated samples. This "thermal shift" is direct evidence of target engagement in a complex biological matrix.

Data Presentation: CETSA Melt Curve

| Temperature (°C) | % Soluble ADORA1 (Vehicle) | % Soluble ADORA1 (this compound) |

| 40 | 100 | 100 |

| 45 | 98 | 100 |

| 50 | 85 | 99 |

| 55 | 55 | 92 |

| 60 | 25 | 75 |

| 65 | 5 | 40 |

| 70 | 2 | 15 |

This table illustrates a hypothetical thermal shift induced by this compound binding to ADORA1.

Quantifying Binding Affinity and Kinetics

Confirming engagement is the first step. The next is to quantify the interaction. How tightly does this compound bind to ADORA1, and at what rate?

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Covalently immobilize purified, recombinant ADORA1 protein onto a sensor chip surface.

-

Analyte Injection: Flow a series of precise concentrations of this compound across the sensor chip surface.

-

Signal Detection: An optical system detects changes in the refractive index at the chip surface, which are directly proportional to the mass of this compound binding to the immobilized ADORA1. This is measured in Resonance Units (RU).

-

Kinetic Analysis: The rates of association (k_on) during the injection phase and dissociation (k_off) during a subsequent buffer flow phase are measured.

-

Affinity Calculation: The equilibrium dissociation constant (K_D), a measure of binding affinity, is calculated as k_off / k_on. A lower K_D value indicates a tighter binding interaction.

Expertise & Experience: While a low K_D is often desirable, the kinetic parameters (k_on and k_off) provide deeper insight. A compound with a fast 'on' rate and a slow 'off' rate will have a longer residence time at the receptor, which can lead to a more sustained pharmacological effect. This is a critical consideration for dosing regimen design in later stages of drug development.

Mapping the Downstream Signal: From Receptor to Cellular Response

ADORA1 is a Gi-coupled GPCR. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. We must verify that this compound binding initiates this canonical pathway.

Experimental Protocol: cAMP HTRF Assay

-

Cell Treatment: Plate HEK293 cells engineered to overexpress ADORA1. Treat the cells with Forskolin (a potent activator of adenylyl cyclase) to elevate basal cAMP levels. Co-treat with a dose-response curve of this compound.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

HTRF Reaction: Add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents: a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).

-

Signal Reading: In the absence of cellular cAMP, the antibody binds the d2-labeled cAMP, bringing the donor and acceptor into close proximity and generating a high FRET (Förster Resonance Energy Transfer) signal. Cellular cAMP produced in the assay competes with the d2-cAMP for antibody binding, leading to a decrease in the FRET signal.

-

Data Analysis: The decrease in the HTRF signal is proportional to the amount of cAMP produced. The data is used to calculate an IC50 value for this compound's inhibition of cAMP production.

Mandatory Visualization: this compound's Primary Signaling Pathway

Caption: Canonical Gi-coupled signaling pathway activated by this compound via the ADORA1 receptor.

Part 3: Probing Off-Target Effects and Broader Cellular Impact

A comprehensive MOA study does not stop at the primary target. Understanding a compound's full spectrum of activity, including potential off-target effects and broader impacts on cellular systems, is essential for predicting both efficacy and toxicity.

Global Kinase Profiling: Addressing the RTK Hypothesis

Our initial in silico screen suggested a weak potential for interaction with receptor tyrosine kinases (RTKs). Even if weak, this must be investigated as it could lead to unintended side effects.

Experimental Protocol: KinomeScan™ or Similar Broad Kinase Panel

-

Assay Principle: This is a competition-based binding assay. This compound is tested at a high concentration (e.g., 10 µM) against a large panel of human kinases (typically >400).

-

Methodology: Each kinase is tagged with a DNA label. The kinases are immobilized on a solid support. A proprietary, broadly active kinase inhibitor is added. This compound is then introduced to compete for binding.

-

Quantification: The amount of kinase bound to the support is quantified using qPCR of the DNA tag. If this compound binds to a kinase, it will displace the tagged inhibitor, resulting in a decreased signal.

-

Data Interpretation: Results are typically expressed as "% of control". A value below a certain threshold (e.g., <35%) indicates a significant binding interaction. This provides a global view of this compound's selectivity across the human kinome.

Mandatory Visualization: MOA Investigation Workflow

Caption: A structured workflow for elucidating this compound's mechanism of action.

Systems-Level Analysis: Transcriptomics

To capture the full cellular response to this compound, we look beyond single pathways to the entire transcriptome. RNA-Sequencing provides an unbiased snapshot of how this compound alters the gene expression landscape of a cell.

Experimental Protocol: RNA-Sequencing (RNA-Seq)

-

Sample Preparation: Treat SH-SY5Y cells with this compound (at its EC50 concentration) and a vehicle control for a relevant time period (e.g., 6 and 24 hours).

-

RNA Extraction: Isolate total RNA from the cells, ensuring high quality and integrity (RIN > 8).

-

Library Preparation: Convert the RNA to cDNA and prepare sequencing libraries. This involves fragmentation, adapter ligation, and amplification.

-

Sequencing: Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq).

-

Data Analysis: Align the sequence reads to the human reference genome and quantify the expression level of each gene.

-

Differential Expression & Pathway Analysis: Identify genes that are significantly upregulated or downregulated in response to this compound. Use bioinformatics tools (e.g., GSEA, IPA) to determine if these genes are enriched in specific biological pathways or processes.

Authoritative Grounding: This analysis can confirm our primary MOA. For example, we would expect to see downregulation of genes with cAMP Response Elements (CRE) in their promoters. More importantly, it can reveal novel, unexpected pathways affected by this compound, providing new avenues for research into its therapeutic potential and possible side effects.

Conclusion

The elucidation of this compound's mechanism of action is a systematic, iterative process that builds a pyramid of evidence. We begin with a broad, hypothesis-generating base of computational and phenotypic screening. We then ascend to the peak of definitive evidence through rigorous target validation, affinity measurement, and pathway analysis. Finally, we broaden our view again with systems-level approaches to understand the compound's global impact. This integrated strategy, grounded in validated protocols and a clear understanding of the underlying scientific principles, transforms a molecule from a chemical entity into a well-understood therapeutic candidate.

References

-

Title: The cellular thermal shift assay for drug-target interaction studies. Source: Nature Protocols URL: [Link]

-

Title: The role of drug-target kinetics in drug action. Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Comprehensive characterization of kinase inhibitor selectivity. Source: Nature Biotechnology URL: [Link]

-

Title: Gene Set Enrichment Analysis: A knowledge-based approach for interpreting genome-wide expression profiles. Source: PNAS URL: [Link]

A Comprehensive Pharmacological Review of Northiaden

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed examination of the pharmacology of Northiaden, the principal active metabolite of the tricyclic antidepressant (TCA) Dosulepin (also known as Dothiepin). As the primary mediator of Dosulepin's therapeutic effects, a thorough understanding of this compound's pharmacodynamic and pharmacokinetic profiles is essential for researchers in neuropsychopharmacology and professionals involved in antidepressant drug development. This document eschews a rigid template to deliver a logically structured narrative, focusing on the causal relationships behind its mechanisms and the practical methodologies used for its study.

Introduction: The Significance of a Metabolite

This compound, or N-desmethyldosulepin, is the major active metabolite of the tricyclic antidepressant Dosulepin.[1] While Dosulepin is the administered compound, it undergoes extensive first-pass metabolism in the liver, where it is demethylated to form this compound.[2] This biotransformation is not a mere inactivation step; rather, it produces a compound with a distinct and potent pharmacological profile that is crucial to the overall clinical effects of the parent drug.[3][4] In fact, this compound's greater potency as a norepinephrine reuptake inhibitor and its long elimination half-life mean it contributes significantly to both the therapeutic efficacy and the adverse effect profile of Dosulepin treatment.[3][5] This guide delves into the core pharmacology of this compound, providing an in-depth analysis of its mechanism of action, pharmacokinetics, and the experimental frameworks used to characterize it.

Pharmacodynamics: A Multifaceted Mechanism of Action

The clinical effects of this compound are rooted in its interactions with multiple targets within the central nervous system. Its primary antidepressant action is attributed to the blockade of monoamine transporters, but its affinity for other receptors is responsible for its wide range of side effects, a characteristic feature of older TCAs.[6]

Primary Mechanism: Monoamine Reuptake Inhibition

Like other TCAs, this compound's principal mechanism is the inhibition of presynaptic reuptake of the neurotransmitters norepinephrine (noradrenaline) and serotonin (5-HT).[6][7] By blocking the Norepinephrine Transporter (NET) and the Serotonin Transporter (SERT), this compound increases the concentration of these monoamines in the synaptic cleft, thereby enhancing neurotransmission.[4][8]

A critical distinction between this compound and its parent drug, Dosulepin, lies in their relative potencies. This compound is a more potent inhibitor of norepinephrine uptake than Dosulepin.[4] This shift in selectivity towards noradrenergic activity is a common feature of secondary amine TCAs (like this compound and nortriptyline) compared to their tertiary amine precursors (like Dosulepin and amitriptyline).[3] This potent noradrenergic effect is thought to be a key contributor to the antidepressant efficacy of Dosulepin.[7]

Caption: this compound blocks NET and SERT, increasing synaptic norepinephrine and serotonin.

Off-Target Receptor Antagonism

This compound's broad pharmacological footprint includes antagonist activity at several other receptors, which does not contribute to its antidepressant effects but is the primary source of its adverse effects.[3]

-

Histamine H₁ Receptors: Antagonism at these receptors leads to sedative and hypnotic effects, which can be beneficial for depressed patients with insomnia but can cause daytime drowsiness.[8][9]

-

α₁-Adrenergic Receptors: Blockade of these receptors can cause postural hypotension (a drop in blood pressure upon standing) and dizziness.[10]

-

Muscarinic Acetylcholine Receptors: Anticholinergic effects such as dry mouth, blurred vision, constipation, and urinary retention are a direct result of blocking these receptors.[4][9] Relative to Dosulepin, this compound has reduced antihistamine and anticholinergic activity.[3]

Pharmacokinetics: The Journey of a Metabolite

The pharmacokinetic profile of this compound is inseparable from that of its parent drug, Dosulepin. Understanding its formation, distribution, and long half-life is key to appreciating its clinical impact.

Formation and Metabolism

Dosulepin is readily absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver.[8][10] The primary metabolic pathway is N-demethylation, which converts the tertiary amine Dosulepin into the secondary amine this compound.[2] Further metabolism involves S-oxidation and glucuronic acid conjugation of both Dosulepin and this compound.[4] The sulfoxide metabolites have been described as essentially inactive, leaving this compound as the main pharmacologically active metabolite.[3]

Distribution and Elimination

Like its parent compound, this compound is highly protein-bound (approximately 84% for Dosulepin) and crosses the blood-brain barrier to exert its effects on the central nervous system.[3][4] Elimination occurs predominantly through the kidneys, with the majority of the drug excreted as metabolites in the urine.[10]

A defining characteristic of this compound is its long elimination half-life, which is significantly longer than that of Dosulepin. This contributes to the accumulation of the metabolite during chronic treatment and its sustained therapeutic and adverse effects.[3]

Key Pharmacokinetic Parameters

The following table summarizes and compares the pharmacokinetic parameters of Dosulepin and its major metabolites. The large inter-individual variation is a known characteristic of this class of drugs.[11]

| Parameter | Dosulepin | This compound | Dothiepin S-oxide |

| Time to Peak (Tₘₐₓ) | ~2-3 hours[3][5] | ~4.5 hours[5][12] | ~3.5 hours[5][12] |

| Elimination Half-Life (t½) | ~14-24 hours[3] | ~31-46 hours[3][5] | ~22-25 hours[3][5] |

| Oral Clearance (CL/F) | ~2.1 ± 1.6 L/kg/h[5] | Not directly applicable | Not directly applicable |

| Protein Binding | ~84%[4] | Data not specified | Data not specified |

Data compiled from multiple sources and represent approximate mean values or ranges.[3][4][5][11][12]

Experimental Protocols & Methodologies

The characterization of this compound's pharmacology relies on robust and validated experimental procedures. Below are two foundational protocols that represent the types of analyses conducted in preclinical and clinical development.

Protocol: Quantification of this compound in Human Plasma via GC/MS

This methodology is essential for pharmacokinetic studies, allowing for the precise measurement of drug and metabolite concentrations over time.

Objective: To determine the concentration of this compound and its parent drug, Dosulepin, in plasma samples from patients following oral administration.

Step-by-Step Methodology:

-

Sample Collection: Collect venous blood samples into heparinized tubes at predetermined time points post-dose (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours). Centrifuge immediately to separate plasma and store at -80°C until analysis.

-

Internal Standard Addition: Thaw plasma samples. To a 1 mL aliquot of plasma, add a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound like protriptyline).

-

Sample Preparation (Liquid-Liquid Extraction):

-

Add 200 µL of 1M sodium hydroxide to the plasma to basify the sample.

-

Add 5 mL of an organic extraction solvent (e.g., hexane/isoamyl alcohol, 99:1 v/v).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Derivatization: Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heat at 70°C for 30 minutes to create more volatile TMS derivatives suitable for GC analysis.

-

GC/MS Analysis:

-

Injection: Inject 1-2 µL of the derivatized sample into the gas chromatograph.

-

Chromatographic Separation: Use a capillary column (e.g., HP-5MS) with helium as the carrier gas. Program the oven temperature with a gradient to separate Dosulepin, this compound, and the internal standard.

-

Mass Spectrometry Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor for specific, characteristic fragment ions of each compound, ensuring high sensitivity and selectivity.

-

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of calibration standards. Use this curve to calculate the concentration of this compound in the unknown patient samples.

Caption: Workflow for the quantification of this compound in plasma samples using GC/MS.

Adverse Effects & Clinical Considerations

The broad receptor-binding profile of this compound is directly responsible for the classic TCA side effects associated with Dosulepin.[3][10]

-

Common Side Effects: These include drowsiness, dry mouth, blurred vision, constipation, difficulty with urination, and dizziness upon standing.[9][13] These effects are often most pronounced at the beginning of treatment.[13]

-

Serious Adverse Effects: A significant concern with Dosulepin, and TCAs in general, is the risk of cardiotoxicity, especially in overdose.[3] This is due to the blockade of voltage-gated sodium channels in the heart, leading to arrhythmias and conduction defects. The high toxicity in overdose, without a clear therapeutic advantage over other antidepressants, has led to a significant decline in its use.[3]

-

Neurological Effects: Tremor, disorientation, and a lowered seizure threshold are also known risks.[2][3]

Due to this adverse effect profile and the availability of safer alternatives like SSRIs and SNRIs, Dosulepin is now generally reserved for patients who have not responded to or cannot tolerate other antidepressant therapies.[6][7]

Conclusion

This compound stands as a clinically pivotal active metabolite, not merely a byproduct of Dosulepin's metabolism. Its distinct pharmacological profile, characterized by potent norepinephrine reuptake inhibition and a prolonged elimination half-life, is fundamental to the therapeutic action of its parent drug. However, its "off-target" affinities for histaminic, adrenergic, and muscarinic receptors are also the source of a significant and often dose-limiting side effect burden. The study of this compound serves as a classic example of how drug metabolism can profoundly alter pharmacological activity, shaping the overall clinical utility and risk-benefit profile of a therapeutic agent. For drug development professionals, it underscores the critical importance of characterizing major metabolites early in the discovery and development pipeline.

References

-

Dosulepin - Wikipedia. [Link]

-

Dosulepin | C19H21NS | CID 5284550 - PubChem - NIH. [Link]

-

Clinical pharmacokinetics of dothiepin. Single-dose kinetics in patients and prediction of steady-state concentrations - PubMed. [Link]

-

This compound - Wikipedia. [Link]

-

Dothiepin | C19H21NS | CID 3155 - PubChem - NIH. [Link]

-

Steady-state serum concentrations of dothiepin and this compound after two dosage regimens of dothiepin hydrochloride (Prothiaden) - PubMed. [Link]

-

Pipethiaden - Dosulepin - Grokipedia. [Link]

-

Tricyclic antidepressant - Wikipedia. [Link]

-

Dosulepin Datasheet - Medsafe. [Link]

-

What is the mechanism of Dosulepin Hydrochloride? - Patsnap Synapse. [Link]

-

PROTHIADEN TABLETS 75MG - Drugs.com. [Link]

-

Dothiepin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

-

What are the side effects of Dosulepin Hydrochloride? - Patsnap Synapse. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medsafe.govt.nz [medsafe.govt.nz]

- 3. Dosulepin - Wikipedia [en.wikipedia.org]

- 4. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of dothiepin. Single-dose kinetics in patients and prediction of steady-state concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]

- 9. What are the side effects of Dosulepin Hydrochloride? [synapse.patsnap.com]

- 10. assets.hpra.ie [assets.hpra.ie]

- 11. Steady-state serum concentrations of dothiepin and this compound after two dosage regimens of dothiepin hydrochloride (Prothiaden) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dothiepin | C19H21NS | CID 3155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

Introduction: The Clinical Context of Dosulepin

An In-Depth Technical Guide to Northiaden, the Principal Active Metabolite of Dosulepin

For professionals in the fields of pharmacology, clinical research, and drug development, a nuanced understanding of drug metabolism is paramount. The biotransformation of a parent compound into its metabolites can significantly alter its therapeutic efficacy, duration of action, and side-effect profile. This guide provides a detailed examination of this compound (also known as desmethyldosulepin), the primary active metabolite of the tricyclic antidepressant Dosulepin (dothiepin). We will explore its formation, pharmacological activity, pharmacokinetic profile, and the analytical methodologies required for its precise quantification in biological matrices.

Dosulepin is a tricyclic antidepressant (TCA) that has been utilized in the treatment of major depressive disorder, particularly where anxiolytic effects are beneficial.[1][2] Like other TCAs, its therapeutic action is primarily attributed to its ability to inhibit the reuptake of monoamine neurotransmitters.[3][4] However, the clinical pharmacology of Dosulepin is not solely defined by the parent drug. Upon administration, it undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites, the most significant of which is this compound.[5][6] This active metabolite is not merely a byproduct but a crucial contributor to the overall therapeutic and toxicological profile of Dosulepin treatment.[5][7]

Metabolic Transformation: From Dosulepin to this compound

The generation of this compound from Dosulepin is a primary example of Phase I metabolic reactions. The core process involves N-demethylation, a reaction catalyzed by hepatic cytochrome P450 (CYP450) isoenzymes.[3][7] This biotransformation removes a methyl group from the tertiary amine on the propylidene side chain of Dosulepin, converting it into a secondary amine, this compound.[8]

Beyond N-demethylation, Dosulepin is also metabolized through S-oxidation, forming dosulepin S-oxide and this compound S-oxide.[1][3] While this compound retains significant pharmacological activity, the sulfoxide metabolites are considered to have dramatically reduced potency and are unlikely to contribute meaningfully to the clinical effects of the drug.[5]

Caption: Metabolic pathway of Dosulepin.

Pharmacological Profile of this compound: A Shift in Selectivity

This compound is a potent monoamine reuptake inhibitor, a characteristic it shares with its parent compound. However, the structural change from a tertiary to a secondary amine significantly alters its pharmacological selectivity.[5] Dosulepin acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), inhibiting the serotonin transporter (SERT) and norepinephrine transporter (NET) with roughly equal potency.[1][9][10]

In contrast, this compound demonstrates a pronounced shift towards norepinephrine reuptake inhibition. It is a more potent inhibitor of the norepinephrine transporter than Dosulepin itself.[1][5] Conversely, its activity as a serotonin reuptake inhibitor is reduced.[5] This pharmacological profile is consistent with other secondary amine TCA metabolites (e.g., nortriptyline from amitriptyline).

Furthermore, this compound exhibits reduced antagonist activity at other receptors compared to Dosulepin. Its affinity for histamine H1 receptors and muscarinic acetylcholine receptors is lower, which suggests that this compound may contribute less to common TCA side effects such as sedation, dry mouth, and constipation.[5]

Caption: Mechanism of neurotransmitter reuptake inhibition.

Comparative Pharmacokinetics: Dosulepin vs. This compound

The pharmacokinetic properties of this compound are distinct from Dosulepin, most notably its longer elimination half-life. This contributes significantly to the sustained pharmacological effect and the time required to reach steady-state concentrations during therapy.[5][11] Data from single-dose studies in patients and healthy volunteers provide a clear quantitative comparison.[12][13]

Table 1: Comparative Pharmacokinetic Parameters (Single 75 mg Oral Dose)

| Parameter | Dosulepin (Parent Drug) | This compound (Metabolite) | Reference(s) |

| Tmax (Time to Peak) | ~3 hours | ~4.5 hours | [12][13] |

| Cmax (Peak Plasma Conc.) | ~49 ± 27 µg/L | ~6 ± 3 µg/L | [12][13] |

| T½ (Elimination Half-Life) | ~25 ± 7 hours | ~31 ± 12 hours | [12][13] |

| Apparent Volume of Distribution (Vd) | ~70 ± 62 L/kg | Not specified | [12][13] |

| Oral Clearance | ~2.1 ± 1.6 L/kg/hr | Not applicable | [12][13] |

Note: Values are presented as mean ± standard deviation.

The data clearly show that while this compound appears in the plasma at much lower concentrations than the parent drug after a single dose, its extended half-life ensures its persistent presence, allowing it to contribute to the therapeutic effect over a longer duration.[12][13][14][15]

Analytical Methodologies for this compound Quantification

Accurate and precise quantification of this compound in biological matrices like plasma or serum is essential for therapeutic drug monitoring (TDM), pharmacokinetic studies, and toxicological assessments. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[16]

Experimental Protocol: HPLC-UV for this compound in Human Serum

This protocol describes a validated system for the simultaneous determination of Dosulepin and this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

1. Sample Preparation (Liquid-Liquid Extraction):

-

Rationale: To isolate the analytes from complex matrix components (e.g., proteins, lipids) that would interfere with chromatographic analysis and damage the column.

-

Procedure:

-

Pipette 1.0 mL of patient serum into a 15 mL glass tube.

-

Add 100 µL of an internal standard working solution (e.g., Amitriptyline, 1 µg/mL in methanol). The internal standard is a structurally similar compound used to correct for variability in extraction and injection volume.

-

Vortex briefly to mix.

-

Add 200 µL of 1M Sodium Hydroxide (NaOH) to basify the sample. This converts the amine-containing analytes to their free base form, which is more soluble in organic extraction solvents.

-

Add 5.0 mL of an organic extraction solvent (e.g., a hexane/isoamyl alcohol mixture, 99:1 v/v).

-

Cap and vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer into the organic phase.

-

Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the HPLC mobile phase and vortex to dissolve. The sample is now ready for injection.

-

2. Chromatographic Separation:

-

Rationale: To physically separate this compound, Dosulepin, and the internal standard based on their differential partitioning between the stationary and mobile phases.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The nonpolar C18 stationary phase effectively retains the relatively nonpolar TCA molecules.

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 50 mM, pH 3.0) at a ratio of 40:60 (v/v). Acetonitrile serves as the organic modifier to elute the analytes, while the acidic buffer ensures the amine groups are protonated, leading to sharp, symmetrical peaks.

-

Flow Rate: 1.2 mL/min.

-

Injection Volume: 50 µL.

-

Detector Wavelength: 240 nm, a wavelength where TCAs exhibit strong absorbance.

-

3. Method Validation (Self-Validating System):

-

Rationale: To ensure the analytical method is reliable, reproducible, and fit for its intended purpose.

-

Key Validation Parameters:

-

Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed using standards of known concentrations.

-

Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (relative standard deviation) should be ≤15%.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. For this compound, methods have achieved an LOD of approximately 10 ng/mL.[16]

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Caption: Workflow for HPLC-based quantification.

Conclusion: The Integrated Role of this compound in Dosulepin Therapy

This compound is a pharmacologically active metabolite that is integral to the mechanism of action of Dosulepin. Its distinct profile—characterized by potent norepinephrine reuptake inhibition and a prolonged elimination half-life—complements the activity of the parent drug. For researchers and drug developers, understanding this interplay is critical. The shift in selectivity towards noradrenergic systems and the potentially reduced anticholinergic and antihistaminic effects highlight this compound as a molecule of interest. Furthermore, the established analytical protocols provide the necessary tools for its rigorous study in both clinical and preclinical settings, enabling a more complete picture of Dosulepin's pharmacology and paving the way for the development of future therapeutics with optimized efficacy and safety profiles.

References

-

Dosulepin | C19H21NS | CID 5284550 - PubChem. National Center for Biotechnology Information. [Link]

-

What is the mechanism of Dosulepin Hydrochloride? - Patsnap Synapse. Patsnap. [Link]

-

Dosulepin - Wikipedia. Wikimedia Foundation. [Link]

-

Dothiepin | C19H21NS | CID 3155 - PubChem. National Center for Biotechnology Information. [Link]

-

Dosulepin Datasheet - Medsafe. New Zealand Medicines and Medical Devices Safety Authority. [Link]

-

This compound - Wikipedia. Wikimedia Foundation. [Link]

-

Dothiepin (UK PID) - Inchem.org. International Programme on Chemical Safety. [Link]

-

Clinical pharmacokinetics of dothiepin. Single-dose kinetics in patients and prediction of steady-state concentrations - PubMed. National Center for Biotechnology Information. [Link]

-

High performance liquid chromatographic determination of dothiepin and this compound in human plasma and serum - PubMed. National Center for Biotechnology Information. [Link]

-

Metabolism and pharmacokinetics of dothiepin - PubMed. National Center for Biotechnology Information. [Link]

-

Metabolism and pharmacokinetics of dothiepin - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Serotonin–norepinephrine reuptake inhibitor - Wikipedia. Wikimedia Foundation. [Link]

-

Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic. Mayo Foundation for Medical Education and Research. [Link]

-

Steady-state serum concentrations of dothiepin and this compound after two dosage regimens of dothiepin hydrochloride (Prothiaden) - PubMed. National Center for Biotechnology Information. [Link]

-

What is Dosulepin Hydrochloride used for? - Patsnap Synapse. Patsnap. [Link]

Sources

- 1. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Dosulepin Hydrochloride used for? [synapse.patsnap.com]

- 3. Dothiepin (UK PID) [inchem.org]

- 4. assets.hpra.ie [assets.hpra.ie]

- 5. Dosulepin - Wikipedia [en.wikipedia.org]

- 6. medsafe.govt.nz [medsafe.govt.nz]

- 7. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 10. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

- 11. Steady-state serum concentrations of dothiepin and this compound after two dosage regimens of dothiepin hydrochloride (Prothiaden) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dothiepin | C19H21NS | CID 3155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Clinical pharmacokinetics of dothiepin. Single-dose kinetics in patients and prediction of steady-state concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism and pharmacokinetics of dothiepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism and pharmacokinetics of dothiepin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High performance liquid chromatographic determination of dothiepin and this compound in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Norepinephrine Reuptake Inhibitor Selectivity Profile of Northiaden: A Technical Guide

Abstract

Northiaden, the principal active metabolite of the tricyclic antidepressant dosulepin, is a potent inhibitor of the human norepinephrine transporter (NET). Its clinical efficacy and side-effect profile are intrinsically linked to its specific interactions with monoamine transporters and other neuroreceptors. This technical guide provides an in-depth analysis of the norepinephrine reuptake inhibitor selectivity of this compound. We will explore its mechanism of action, present a quantitative comparison of its binding affinities for the norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters, and detail the experimental protocols required to validate these findings. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development, offering both foundational knowledge and practical methodologies for assessing transporter selectivity.

Introduction: The Pharmacological Significance of this compound

This compound, also known as N-desmethyldosulepin, is formed through the hepatic N-demethylation of the tertiary amine antidepressant, dosulepin (dothiepin).[1] While dosulepin exhibits roughly equipotent inhibition of both serotonin and norepinephrine reuptake, the metabolic conversion to this compound fundamentally alters this pharmacological profile.[1] As a secondary amine, this compound displays significantly greater potency as a norepinephrine reuptake inhibitor compared to its parent compound.[2] Concurrently, its activity at the serotonin transporter, as well as its anticholinergic and antihistaminic effects, are reduced.[2] This shift towards NET selectivity is a classic example of structure-activity relationships among tricyclic antidepressants (TCAs), where secondary amines generally exhibit higher affinity for NET than their tertiary amine precursors.[3][4]

Understanding the precise selectivity of this compound is critical for several reasons. Firstly, given its longer elimination half-life (36-46 hours) compared to dosulepin (14-24 hours), this compound contributes significantly to the overall therapeutic effect observed in patients.[1] Secondly, its enhanced selectivity for NET over SERT and other receptors can lead to a different profile of therapeutic efficacy and adverse effects.[3] This guide will dissect the molecular interactions that define this compound's selectivity and provide the technical framework for its empirical determination.

Mechanism of Action: Selective Inhibition of the Norepinephrine Transporter

The primary mechanism of action for this compound is the competitive inhibition of the norepinephrine transporter (NET), a member of the solute carrier family 6 (SLC6A2).[5] NET is a presynaptic plasma membrane protein responsible for the rapid reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[6]

By binding to a high-affinity site on the NET, this compound blocks the re-entry of norepinephrine into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[4] This potentiation of norepinephrine signaling in key brain circuits is believed to be a primary driver of its antidepressant effects.[7]

Caption: this compound inhibits the NET, increasing synaptic norepinephrine levels.

Quantitative Selectivity Profile

The selectivity of a compound is quantitatively expressed by comparing its binding affinity (Ki) or functional inhibition (IC50) across different targets. A lower Ki value indicates a higher binding affinity. This compound demonstrates a clear preference for the norepinephrine transporter over both the serotonin and dopamine transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of this compound and Dosulepin

| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | Source(s) |

| This compound | 25 | 192 | 2,539 | [7] |

| Dosulepin | 46 - 70 | 8.6 - 78 | 5,310 | [7] |

Data represents equilibrium dissociation constants (Ki) from radioligand binding assays against human transporters. Lower values indicate higher affinity.

Table 2: Selectivity Ratios for this compound

| Selectivity Ratio | Calculation (Ki SERT / Ki NET) | Result (Fold Selectivity) |

| NET vs. SERT | 192 nM / 25 nM | ~7.7-fold for NET |

| NET vs. DAT | 2,539 nM / 25 nM | ~101.6-fold for NET |

Analysis of Selectivity: The data clearly illustrates this compound's profile as a potent and selective norepinephrine reuptake inhibitor (NRI). It is approximately 7.7 times more selective for NET than for SERT and over 100 times more selective for NET than for DAT . This contrasts sharply with its parent compound, dosulepin, which has a more balanced, non-selective profile for NET and SERT.[1] This enhanced selectivity for NET is a key feature of this compound's pharmacology and is thought to contribute significantly to the therapeutic effects of dosulepin administration.[1]

Experimental Protocols for Determining Transporter Selectivity

To ensure the trustworthiness and reproducibility of selectivity data, rigorous and well-validated experimental protocols are essential. The foundational method for determining the binding affinity of a test compound like this compound is the competitive radioligand binding assay.

Workflow for Competitive Radioligand Binding Assay

The overall workflow involves preparing membranes from cells expressing the target transporter, incubating them with a specific radioligand and varying concentrations of the test compound, separating bound from free radioligand, and quantifying the results.

Caption: Workflow for determining transporter binding affinity via radioligand assay.

Detailed Step-by-Step Protocol: NET Competitive Binding Assay

This protocol is a representative example for determining the Ki of this compound at the human norepinephrine transporter (hNET). Similar protocols would be employed for hSERT and hDAT, substituting the appropriate radioligand and non-specific binding control.

A. Materials and Reagents

-

Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293) expressing hNET.[8][9]

-

Radioligand: [³H]Nisoxetine (a high-affinity NET ligand).

-

Test Compound: this compound.

-

Reference Compound: Desipramine (for positive control).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[10]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]

-

Non-specific Binding Control: 10 µM Desipramine.

-

Equipment: 96-well microplates, cell harvester, liquid scintillation counter.[11]

B. Membrane Preparation

-

Culture HEK293-hNET cells to ~90% confluency.

-

Wash cells with ice-cold PBS and harvest by scraping.

-

Homogenize the cell pellet in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors) using a Polytron homogenizer.[11]

-

Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[10]

-

Resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration using a standard method (e.g., BCA protein assay).

-

Store membrane aliquots at -80°C until use.

C. Assay Procedure

-

Plate Setup: In a 96-well microplate, prepare the following conditions in triplicate:

-

Total Binding: 25 µL of assay buffer.

-

Non-specific Binding (NSB): 25 µL of 10 µM Desipramine.

-

Test Compound: 25 µL of serial dilutions of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

-

Add Radioligand: Add 25 µL of [³H]Nisoxetine diluted in assay buffer to all wells. The final concentration should be near its Kd value (e.g., 1-2 nM).[10]

-

Add Membranes: Initiate the binding reaction by adding 200 µL of the hNET membrane preparation (containing 5-20 µg of protein) to each well. The final assay volume is 250 µL.[11]

-

Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[10]

-

Harvesting: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.[11]

-

Washing: Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

-

Counting: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[11]

D. Data Analysis

-

Calculate Specific Binding by subtracting the average CPM from the NSB wells from the average CPM of the Total Binding wells.

-

For each concentration of this compound, calculate the percentage of inhibition of specific binding.

-

Plot the percent inhibition against the log concentration of this compound.

-

Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Conclusion

This compound, the active metabolite of dosulepin, is a potent and selective norepinephrine reuptake inhibitor. Quantitative binding assays reveal an approximately 8-fold selectivity for the human norepinephrine transporter over the serotonin transporter and over 100-fold selectivity over the dopamine transporter. This profile is a direct consequence of its secondary amine structure, a common structure-activity relationship among tricyclic antidepressants. The methodologies detailed in this guide, particularly the competitive radioligand binding assay, represent the gold standard for empirically determining and validating such selectivity profiles. A thorough understanding of this compound's specific interactions with monoamine transporters is fundamental for rational drug design, predicting clinical outcomes, and comprehending the complex pharmacology of tricyclic antidepressants.

References

-

Title: Pharmacological profile of antidepressants and related compounds at human monoamine transporters.[2][8] Source: European Journal of Pharmacology, 1997. URL: [Link]

-

Title: Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding.[1] Source: Cellular and Molecular Neurobiology, 1999. URL: [Link]

-

Title: Norepinephrine transporter. Source: Wikipedia. URL: [Link]

-

Title: Dosulepin. Source: Wikipedia. URL: [Link]

-

Title: Dosulepin | C19H21NS | CID 5284550. Source: PubChem - NIH. URL: [Link]

-

Title: Tricyclic antidepressant. Source: Wikipedia. URL: [Link]

-

Title: Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter. Source: Journal of Biological Chemistry. URL: [Link]

-

Title: Data Sheet Radioligand Binding Assay Protocol. Source: Gifford Bioscience. URL: [Link]

-

Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Source: Frontiers in Pharmacology, 2020. URL: [Link]

-

Title: Tricyclic Antidepressants (TCAS) - Classification, Pharmacological Actions, Pharmacokinetics, Uses, Adverse Effects, Interactions. Source: Pharmacy 180. URL: [Link]

-

Title: Structures of the antidepressants used in this study. Tricyclic... Source: ResearchGate. URL: [Link]

-

Title: Structure-activity relationships of tricyclic antidepressants, with special reference to tianeptine. Source: Clinical Neuropharmacology, 1988. URL: [Link]

-

Title: Regulation of monoamine transporters: Influence of psychostimulants and therapeutic antidepressants. Source: Pharmacology & Therapeutics, 2005. URL: [Link]

-

Title: The Role of Metabolites of Antidepressants in the Treatment of Depression. Source: CNS Drugs, 1997. URL: [Link]

-

Title: Radioligand Binding Assay. Source: Gifford Bioscience. URL: [Link]

-

Title: Effects of antidepressants on monoamine transporters. Source: Progress in Neuro-psychopharmacology & Biological Psychiatry, 1988. URL: [Link]

-

Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Source: Springer Nature Experiments. URL: [Link]

-

Title: Tricyclic Antidepressants. Source: StatPearls - NCBI Bookshelf, 2023. URL: [Link]

-

Title: Mechanism of Action of Tricyclic Antidepressants (TCAs). Source: Pharmacy Freak. URL: [Link]

Sources

- 1. Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. Pharmacological profile of antidepressants and related compounds at human monoamine transporters [ouci.dntb.gov.ua]

- 6. Regulation of monoamine transporters: Influence of psychostimulants and therapeutic antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]

- 8. Pharmacological profile of antidepressants and related compounds at human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

Introduction: The Significance of SERT Affinity in Tricyclic Antidepressant Pharmacology

An In-Depth Technical Guide to the Determination of Northiaden's Serotonin Transporter Binding Affinity

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for determining the binding affinity of this compound, the primary active metabolite of the tricyclic antidepressant Dosulepin, for the human serotonin transporter (SERT). We delve into the theoretical underpinnings of ligand-transporter interactions, present a detailed, field-proven protocol for competitive radioligand binding assays, and contextualize the resulting data. This document is intended to serve as a practical and authoritative resource for researchers investigating the pharmacological profile of this compound and related compounds.

Tricyclic antidepressants (TCAs) have been a cornerstone of depression treatment since the 1950s.[1] Their primary mechanism involves the inhibition of monoamine reuptake, specifically targeting the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2] By blocking these transporters, TCAs increase the synaptic concentration of serotonin and norepinephrine, enhancing neurotransmission.[1][2]

This compound (also known as N-desmethyldosulepin) is the major active metabolite of the TCA dosulepin (Prothiaden).[3][4] Understanding its specific interaction with SERT is critical for elucidating the compound's overall pharmacological effect. The binding affinity, quantified by the inhibition constant (Ki), is a direct measure of a drug's potency at its target.[5][6] A lower Ki value corresponds to a higher binding affinity.[7] This guide provides the theoretical basis and a practical, self-validating protocol to precisely determine this crucial parameter for this compound.

Theoretical Framework: From Competitive Displacement to Affinity Constant (Ki)

The determination of a compound's binding affinity for a specific transporter is most commonly achieved through competitive radioligand binding assays.[8] This technique is considered a gold standard due to its robustness and sensitivity.[8]

The Principle of Competitive Binding

The assay operates on the principle of competition between a radiolabeled ligand (the "tracer") and an unlabeled test compound (the "competitor," in this case, this compound) for a finite number of binding sites on the SERT protein.

-

A high-affinity radioligand with known characteristics (e.g., [³H]-Citalopram) is used to label the SERT binding sites.

-

Increasing concentrations of unlabeled this compound are introduced into the system.

-

This compound competes with the radioligand, displacing it from the SERT binding sites in a concentration-dependent manner.

-

By measuring the decrease in radioactivity bound to the transporter at each concentration of this compound, we can generate a dose-response curve and determine the concentration of this compound that displaces 50% of the radioligand. This value is the IC50 (Inhibitory Concentration 50%).

The Cheng-Prusoff Equation: Converting IC50 to Ki

The IC50 value is experimentally derived and is dependent on the specific conditions of the assay, particularly the concentration of the radioligand used.[5][9] To determine an absolute measure of affinity that can be compared across different experiments and laboratories, the IC50 must be converted to the inhibition constant, Ki . This is accomplished using the Cheng-Prusoff equation .[5]

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

Ki: The inhibition constant for the test compound (this compound). It represents the concentration of competitor that would occupy 50% of the receptors at equilibrium if no radioligand were present.[5]

-

IC50: The experimentally determined concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

[L]: The molar concentration of the radioligand used in the assay.

-

Kd: The equilibrium dissociation constant of the radioligand for the receptor. This value represents the concentration of radioligand required to occupy 50% of the receptors at equilibrium and must be determined in separate saturation binding experiments.

This conversion is crucial for standardizing affinity data.[5][9]

Experimental Protocol: Determination of this compound Ki at hSERT

This section details a step-by-step methodology for a competitive radioligand binding assay. The protocol is designed as a self-validating system, incorporating controls to ensure data integrity.

Materials and Reagents

| Reagent/Material | Specifications | Purpose |

| hSERT Membranes | Membranes from HEK293 or CHO cells stably expressing human SERT | Source of the target protein |

| Radioligand | [³H]-Citalopram (or [³H]-Paroxetine) | High-affinity tracer for SERT |

| Test Compound | This compound Hydrochloride | The unlabeled competitor |

| Displacer | Fluoxetine or Imipramine (10 µM) | To define non-specific binding |

| Assay Buffer | 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4 | Provides a stable ionic environment for binding |

| Filtration Plates | 96-well glass fiber plates (e.g., GF/B or GF/C) pre-treated with 0.5% PEI | To separate bound from free radioligand |

| Scintillation Cocktail | High-efficiency liquid scintillation fluid | To enable detection of tritium decay |

| Instrumentation | 96-well harvester, Liquid Scintillation Counter | For assay termination and data acquisition |

Workflow Diagram

Caption: Experimental workflow for the competitive binding assay.

Step-by-Step Methodology

-

Preparation of this compound Dilutions: Prepare a serial dilution series of this compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M to ensure a full competition curve.

-

Assay Plate Setup: In a 96-well polypropylene plate, set up the following conditions in triplicate:

-

Total Binding (TB): 25 µL of assay buffer. This represents the maximum binding of the radioligand in the absence of a competitor.

-

Non-Specific Binding (NSB): 25 µL of a saturating concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine). This defines the amount of radioligand that binds to components other than SERT.

-

Competition: 25 µL of each this compound dilution.

-

-

Add Radioligand: To every well, add 25 µL of [³H]-Citalopram diluted in assay buffer. The final concentration should be approximately equal to its Kd (typically 1-2 nM) to ensure adequate signal without being wasteful.[10]

-

Initiate Reaction: Add 200 µL of the diluted hSERT membrane preparation (typically 5-20 µg of protein per well) to all wells to start the binding reaction.[10] The final assay volume is 250 µL.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation.[10] This allows the binding reaction to reach equilibrium.

-

Termination and Filtration: Terminate the assay by rapidly filtering the contents of the plate through a PEI-soaked 96-well glass fiber filter plate using a cell harvester.[11] The membranes, with the bound radioligand, will be trapped on the filter, while the unbound radioligand passes through.

-

Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the trapped radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM).

-

-

Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound. The percentage of specific binding at each this compound concentration is calculated as: ((CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB)) * 100.

-

Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the curve and determine the Log(IC50), from which the IC50 value is calculated.

-

Calculate Ki: Apply the Cheng-Prusoff equation using the experimentally determined IC50, the concentration of [³H]-Citalopram used, and its known Kd value for SERT.[5][11]

Data Presentation and Interpretation

This compound Binding Profile

Quantitative data provides a clear measure of a compound's potency and selectivity. Based on available literature, this compound's affinity for the human serotonin transporter has been determined.

| Transporter/Receptor | This compound Ki (nM) | Reference Compound | Ki (nM) |

| Serotonin Transporter (SERT) | 192 | Imipramine | 1-5 |

| Norepinephrine Transporter (NET) | 25 | Desipramine | 1-4 |

| Dopamine Transporter (DAT) | 2,539 | GBR-12909 | 1-10 |

| Histamine H1 Receptor | 25 | Diphenhydramine | 1-3 |

| Muscarinic M1 Receptor | 141 | Atropine | 1-2 |

| Binding data for this compound sourced from publicly available databases and literature.[2] Reference compound values are typical ranges found in pharmacological literature. |

This profile indicates that this compound has moderate affinity for SERT and a higher affinity for NET, a characteristic common to secondary amine TCAs.[4] Its affinity for the dopamine transporter is significantly lower.

Visualization of Competitive Binding

Caption: Principle of competitive binding at the SERT site.

Conclusion

This guide outlines the authoritative methodology for determining the binding affinity (Ki) of this compound at the serotonin transporter. The competitive radioligand binding assay is a robust and reproducible technique that provides a quantitative measure of drug potency, a cornerstone of preclinical drug characterization. The established Ki of 192 nM for this compound at SERT, in conjunction with its higher affinity for NET, defines its pharmacological profile as a serotonin-norepinephrine reuptake inhibitor, consistent with its classification as a tricyclic antidepressant.[2][4] Adherence to the detailed protocol and principles described herein will ensure the generation of high-fidelity, trustworthy data for research and drug development professionals.

References

-

Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [Link]

-

Sarker, S., et al. (2010). The high-affinity binding site for tricyclic antidepressants resides in the outer vestibule of the serotonin transporter. BMC Pharmacology. Available from: [Link]

-

Andersen, J., et al. (2011). Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter. Journal of Biological Chemistry. Available from: [Link]

-

Sarker, S., et al. (2010). The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

-

Sarker, S., et al. (2010). The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. ResearchGate. Available from: [Link]

-

This compound. Wikipedia. Available from: [Link]

-

Dosulepin. Wikipedia. Available from: [Link]

-

Dosulepin. PubChem, National Institutes of Health. Available from: [Link]

-

Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP, YouTube. Available from: [Link]

-

How is transporter interaction assessed?. Patsnap Synapse. Available from: [Link]

-

Lazareno, S., & Birdsall, N. J. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. British Journal of Pharmacology. Available from: [Link]

-

Andersen, J., et al. (2009). Location of the Antidepressant Binding Site in the Serotonin Transporter. Journal of Biological Chemistry. Available from: [Link]

-

Krippendorff, B. F., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. Available from: [Link]

-

Dosulepin. Grokipedia. Available from: [Link]

-

Tricyclic antidepressant. Wikipedia. Available from: [Link]

-

What is the mechanism of Dosulepin Hydrochloride?. Patsnap Synapse. Available from: [Link]

-

Wall, S. C., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLOS ONE. Available from: [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

-

Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

-

Dothiepin. PubChem, National Institutes of Health. Available from: [Link]

-

How to determine binding affinity with a microplate reader. BMG Labtech. Available from: [Link]

-

Gournas, C., et al. (2018). Understanding transporter specificity and the discrete appearance of channel-like gating domains in transporters. Frontiers in Chemistry. Available from: [Link]

-

Marks, D. M., et al. (2017). Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia. Journal of Clinical Pharmacy and Therapeutics. Available from: [Link]

Sources

- 1. Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Dosulepin - Wikipedia [en.wikipedia.org]

- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 6. Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

In Vitro Characterization of Northiaden: A Technical Guide for Preclinical Research

Abstract

Northiaden, the primary active metabolite of the tricyclic antidepressant dosulepin, exerts a complex pharmacological profile through its interaction with multiple neurotransmitter systems.[1][2] A thorough in vitro characterization is paramount for elucidating its precise mechanism of action and guiding further drug development efforts. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro effects of this compound. Eschewing a rigid template, this document is structured to logically flow from primary target engagement to downstream functional consequences, emphasizing the causality behind experimental choices and the principles of self-validating assay design. Detailed, step-by-step protocols for key experiments are provided, alongside guidance on data analysis and interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Pharmacological Landscape of this compound

This compound is a tricyclic compound that functions primarily as a potent inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4][5] This dual reuptake inhibition is a hallmark of many effective antidepressants.[6][7] Beyond its primary targets, this compound also exhibits significant affinity for a range of other receptors, including histamine H1, α1-adrenergic, and muscarinic acetylcholine receptors, contributing to both its therapeutic efficacy and its side-effect profile.[3][8] A comprehensive in vitro characterization, therefore, necessitates a multi-faceted approach to dissect this polypharmacology.